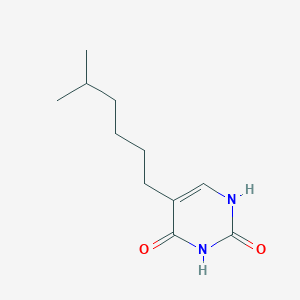![molecular formula C14H14ClFN2O2 B12911189 4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one CAS No. 88094-08-0](/img/structure/B12911189.png)
4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by its unique structure, which includes a chloro group, a fluorobenzyl group, and a propyl group attached to a pyridazinone core
准备方法
The synthesis of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyridazinone core.
Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bond and formation of corresponding alcohols and acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
科学研究应用
4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, affecting various biochemical pathways.
相似化合物的比较
4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a fluorine atom.
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one: Contains a chlorine atom instead of a fluorine atom.
4-Chloro-5-((4-bromobenzyl)oxy)-2-propylpyridazin-3(2H)-one: Contains a bromine atom instead of a fluorine atom.
The uniqueness of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one lies in the presence of the fluorine atom, which can influence its reactivity, binding affinity, and biological activity compared to its analogs.
属性
CAS 编号 |
88094-08-0 |
|---|---|
分子式 |
C14H14ClFN2O2 |
分子量 |
296.72 g/mol |
IUPAC 名称 |
4-chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3-one |
InChI |
InChI=1S/C14H14ClFN2O2/c1-2-7-18-14(19)13(15)12(8-17-18)20-9-10-3-5-11(16)6-4-10/h3-6,8H,2,7,9H2,1H3 |
InChI 键 |
SIWIDWLEIXPETA-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B12911115.png)



![4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-](/img/structure/B12911136.png)
![4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12911146.png)

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl-](/img/structure/B12911153.png)
![N-[(4-Methoxyphenyl)methyl]guanosine](/img/structure/B12911165.png)
![3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12911166.png)



